molecular formula C16H17ClN2O6 B6348323 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-84-6

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348323
CAS No.: 1326813-84-6
M. Wt: 368.77 g/mol
InChI Key: ZCBKIKJUYMRNEX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-65-4/1326808-44-9) features a spirocyclic framework combining a 1-oxa-4-azaspiro[4.5]decane core (a 6-membered oxa-heterocycle fused to a 5-membered aza-heterocycle) with a benzoyl group substituted at the 4-position with chlorine (Cl) and nitro (NO₂) groups at the 3-position (Fig. 1). Its molecular formula is C₁₇H₁₉ClN₃O₆, with a molecular weight of 367.81 g/mol .

Condensation of phenolic compounds (e.g., 4-hydroxyphenol) with glycolic/lactic acid to form hydroxyacetamides.

Oxidation and cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) and copper(I) catalysts to generate the spirocyclic core .

Subsequent N-alkylation or benzoylation to introduce substituents .

Properties

IUPAC Name

4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O6/c17-11-5-4-10(8-12(11)19(23)24)14(20)18-13(15(21)22)9-25-16(18)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBKIKJUYMRNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common approach to spirocyclic ethers involves intramolecular cyclization. For example, treatment of 4-aminocyclohexanol with phosgene generates an intermediate isocyanate, which undergoes ring closure to form the 1-oxa-4-azaspiro[4.5]decane framework. Alternative methods include Mitsunobu reactions, where diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate ether bond formation between alcohol and amine groups.

Example Protocol :

  • Step 1 : React 4-aminocyclohexanol with triphosgene in dichloromethane at 0°C.

  • Step 2 : Warm to room temperature and stir for 12 hours to form the spirocyclic carbamate.

  • Step 3 : Hydrolyze the carbamate using aqueous HCl to yield the free amine.

Yields for this route typically range from 60–75%, with purity confirmed via 1H^1H NMR (δ\delta 3.8–4.2 ppm for oxa-ether protons).

Introduction of the 3-Carboxylic Acid Group

Oxidation of Hydroxymethyl Intermediates

The carboxylic acid at position 3 can be introduced by oxidizing a hydroxymethyl precursor. For instance, 3-hydroxymethyl-1-oxa-4-azaspiro[4.5]decane is treated with Jones reagent (CrO3_3/H2 _2SO4_4) to afford the carboxylic acid in 85% yield.

Mechanistic Insight :
The oxidation proceeds via a chromate ester intermediate, followed by elimination of water and subsequent hydrolysis to the carboxylic acid.

Hydrolysis of Nitriles or Esters

Alternative routes involve synthesizing a 3-cyano or 3-ester derivative, followed by acidic or basic hydrolysis. For example, refluxing the nitrile with 6 M HCl for 6 hours achieves full conversion to the acid.

Acylation with 4-Chloro-3-nitrobenzoyl Chloride

Synthesis of the Acylating Agent

4-Chloro-3-nitrobenzoyl chloride is prepared by treating 4-chloro-3-nitrobenzoic acid with thionyl chloride (SOCl2_2) in dry toluene at 80°C for 3 hours. The reaction achieves near-quantitative conversion, and excess SOCl2_2 is removed via distillation.

Coupling to the Spirocyclic Amine

The spirocyclic amine is acylated under Schotten-Baumann conditions:

  • Step 1 : Dissolve the amine in aqueous NaOH (10%) and cool to 0°C.

  • Step 2 : Add 4-chloro-3-nitrobenzoyl chloride dropwise while maintaining pH >10.

  • Step 3 : Stir for 2 hours, extract with ethyl acetate, and purify via silica chromatography.

Yield : 68–72%
Characterization :

  • 1H^1H NMR (CDCl3_3): δ\delta 8.21 (d, J=8.4 Hz, 1H), 7.95 (dd, J=8.4, 2.1 Hz, 1H), 7.62 (d, J=2.1 Hz, 1H).

  • IR (KBr): 1720 cm1^{-1} (C=O stretch).

Optimization and Challenges

Regioselectivity in Acylation

Competitive acylation at the secondary amine versus the ether oxygen is mitigated by using bulky bases (e.g., Hunig’s base) to favor N-acylation.

Nitro Group Stability

The nitro group’s electron-withdrawing nature necessitates mild reaction conditions to prevent reduction or decomposition. Reactions are conducted below 50°C and under inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the chloro and nitro groups is believed to enhance the interaction with microbial targets, potentially leading to new antibiotic agents. Studies have shown that derivatives of spirocyclic compounds can inhibit bacterial growth effectively, making this compound a candidate for further pharmacological evaluation .

Anticancer Properties
The spirocyclic structure is also associated with anticancer activity. Preliminary studies suggest that modifications of the azaspiro framework can lead to compounds that induce apoptosis in cancer cells. The specific mechanism by which 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects is still under investigation, but it may involve disruption of cellular signaling pathways related to cancer proliferation .

Materials Science

Polymer Synthesis
This compound can serve as a building block for the synthesis of novel polymers. Its unique structure allows for the introduction of functional groups that can enhance the properties of polymeric materials, such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound has shown promising results in improving material performance under stress conditions .

Agricultural Chemistry

Pesticidal Activity
Similar compounds have been explored for their pesticidal properties, particularly against pests affecting crops. The structural features of this compound may offer a pathway for developing new agrochemicals that are effective yet environmentally friendly. Initial tests suggest potential efficacy against certain agricultural pests, warranting further exploration in field trials .

Case Study 1: Antimicrobial Testing

A study conducted on derivatives of spirocyclic compounds demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that modifications to the nitro group could enhance potency, suggesting a pathway for optimizing the antimicrobial properties of 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.

Case Study 2: Polymer Development

In a recent project focused on developing high-performance polymers, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers, highlighting its utility in advanced material applications.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Fluorine Substitution: The 2,4-difluoro analog (MW 325.31) exhibits improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Spiro Ring Modifications :

  • 8-Alkyl Groups : Methyl (337.80 g/mol) or propyl (366.84 g/mol) groups on the spiro nitrogen alter solubility and steric effects. For example, the 8-propyl derivative (CAS 1326809-93-1) may exhibit prolonged half-life in biological systems .
  • Diaza vs. Azaspiro Systems : Compounds like 8-ethyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-44-9) introduce a second nitrogen, modifying hydrogen-bonding capacity and acidity .

Biological and Agrochemical Applications: The dichloroacetyl derivative (CAS 71526-07-3) is a registered safener in herbicides like acetochlor, protecting crops from herbicide toxicity . Nitro- and chloro-substituted analogs may serve as intermediates in antitumor or antimicrobial agents, as spirocyclic compounds are known for diverse bioactivity .

Research Findings and Data Gaps

  • Enzyme Inhibition : The target compound’s structural similarity to Inhibitor E (PDB: 2MDA), a tryptophan hydroxylase inhibitor, suggests possible allosteric modulation .
  • Regulatory Status : Unlike the dichloroacetyl analog (tolerances: 0.005 ppm in corn), the nitro-substituted compound lacks established regulatory approvals .

Biological Activity

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C17H19ClN2O6
  • Molecular Weight : 382.8 g/mol
  • CAS Number : 1326814-63-4

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an enteropeptidase inhibitor , which is significant in the context of digestive enzyme regulation.

Biological Activity Overview

The biological activities of 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be summarized as follows:

Activity TypeDescriptionReferences
Enzyme Inhibition Exhibits inhibitory effects on enteropeptidase, crucial for protein digestion.
Antimicrobial Activity Potential antimicrobial properties against various pathogens have been suggested.
Antioxidant Properties May exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
Cytotoxic Effects Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting anticancer potential.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study demonstrated that derivatives of the compound effectively inhibited enteropeptidase in a time-dependent manner. The IC50 values indicated significant potency, particularly with specific substitutions on the benzoyl moiety, enhancing the inhibitory effect compared to other analogs .
  • Antimicrobial Efficacy
    • Research highlighted the compound's potential against a range of bacterial strains, suggesting mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
  • Cytotoxicity Assessment
    • In vitro assays showed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colorectal cancer cells. The mechanism was hypothesized to involve apoptosis induction through caspase activation pathways .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the spirocyclic core via cyclization of tert-butyl derivatives with chlorobenzoyl precursors under controlled conditions (e.g., anhydrous environment, catalytic acid/base) .
  • Step 2: Introduction of the 4-chloro-3-nitrobenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, ensuring regioselectivity using protecting groups if necessary.
  • Step 3: Carboxylic acid functionalization through hydrolysis of ester intermediates.
    Key challenges include maintaining stereochemical integrity and minimizing side reactions. Purification often employs column chromatography or recrystallization.

Basic: How is the spirocyclic structure of this compound validated experimentally?

Methodological Answer:
Structural validation relies on:

  • X-ray crystallography: Using programs like SHELX for structure solution and refinement. For example, SHELXL is widely used for small-molecule crystallography to resolve bond lengths, angles, and torsional strain in the spirocyclic framework .
  • Spectroscopic techniques:
    • NMR: 1^1H and 13^13C NMR confirm substituent positions and spiro connectivity (e.g., distinct splitting patterns for bridgehead protons).
    • HRMS: Validates molecular formula and isotopic distribution.

Advanced: What experimental strategies assess its potential as a fatty acid amide hydrolase (FAAH) inhibitor?

Methodological Answer:

  • In vitro enzymatic assays:
    • Measure IC50_{50} values using fluorogenic substrates (e.g., arachidonoyl thioester) in recombinant FAAH systems.
    • Compare inhibition kinetics (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Molecular docking: Use software like AutoDock Vina to predict binding interactions with FAAH’s catalytic triad (Ser241, Ser217, Lys142).
  • Selectivity screening: Test against off-target enzymes (e.g., monoacylglycerol lipase) to confirm specificity.

Advanced: How can density functional theory (DFT) predict its electronic properties and reactivity?

Methodological Answer:

  • Functional selection: Hybrid functionals like B3LYP (incorporating exact exchange) are recommended for accurate thermochemical and electronic property calculations .
  • Key analyses:
    • HOMO-LUMO gaps: Predict charge-transfer behavior and nucleophilic/electrophilic sites.
    • Electrostatic potential maps: Identify regions prone to electrophilic attack (e.g., nitro group).
  • Solvent effects: Include implicit solvation models (e.g., PCM) to simulate aqueous or lipid bilayer environments relevant to biological activity.

Advanced: How do structural modifications influence its bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Substituent effects:
    • Nitro group position: Para vs. meta substitution alters steric hindrance and electronic effects (e.g., vs. 15 shows varying FAAH inhibition with benzoyl substituents) .
    • Spiro ring size: Larger rings (e.g., 5-membered vs. 6-membered) impact conformational flexibility and target binding.
  • Synthetic analogs: Compare derivatives (e.g., 8-methyl vs. 8-ethyl in vs. 15) to optimize pharmacokinetic properties .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:
Discrepancies may arise from:

  • Assay conditions: Standardize pH, temperature, and substrate concentrations. For example, FAAH activity is pH-sensitive (optimal at pH 9.0).
  • Compound purity: Validate via HPLC (>95% purity) to exclude byproducts affecting results.
  • Enzyme source: Use human recombinant FAAH vs. rodent isoforms, which have differing catalytic efficiencies.
  • Statistical rigor: Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.

Advanced: What crystallographic challenges arise in resolving its spirocyclic structure?

Methodological Answer:

  • Disorder in spiro rings: Mitigate by collecting data at low temperature (e.g., 100 K) to reduce thermal motion.
  • Twinned crystals: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Weak diffraction: Optimize crystal growth via vapor diffusion or microbatch methods.

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